Technical Guide: CHM-1-P-Na Mechanism of Action & Microtubule Destabilization
Technical Guide: CHM-1-P-Na Mechanism of Action & Microtubule Destabilization
Executive Summary
CHM-1-P-Na is the water-soluble phosphate sodium salt prodrug of CHM-1 (2'-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone). It represents a potent class of Microtubule Destabilizing Agents (MDAs) with dual therapeutic functionality: direct cytotoxicity against tumor cells and Vascular Disrupting Agent (VDA) activity against tumor endothelium.
Unlike taxanes (which stabilize microtubules), CHM-1 binds to the colchicine site of
This guide provides a technical deep-dive into the molecular mechanism, signaling pathways, and validated experimental protocols for evaluating CHM-1-P-Na.
Chemical Architecture & Prodrug Strategy
The clinical utility of 2-phenyl-4-quinolones is historically limited by hydrophobicity. CHM-1-P-Na addresses this via a phosphate promoiety.
| Feature | Parent Compound (CHM-1) | Prodrug (CHM-1-P-Na) |
| Chemical Name | 2'-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone | CHM-1 Phosphate Sodium Salt |
| Solubility | Poor (< 1 | High (> 10 mg/mL in PBS) |
| Active State | Active Moiety | Inactive (Requires cleavage) |
| Activation | N/A | Hydrolysis by Alkaline Phosphatase (ALP) |
| Primary Target | Tubulin (Colchicine Site) | Systemic Delivery |
Bioconversion Mechanism
Upon intravenous administration, CHM-1-P-Na functions as a substrate for nonspecific alkaline phosphatases (ALP) present in serum and endothelial cell surfaces. The cleavage of the phosphate group releases the active lipophilic CHM-1, which rapidly permeates cellular membranes to access cytosolic tubulin.
Mechanism of Action (MOA)
Molecular Target: The Colchicine Binding Site
CHM-1 functions as a classic colchicine-site inhibitor.
-
Binding: CHM-1 occupies the intrasubunit pocket of
-tubulin at the interface with -tubulin. -
Steric Hindrance: Binding prevents the "curved-to-straight" conformational change required for tubulin dimers to incorporate into the growing microtubule lattice.
-
Net Effect: The catastrophe frequency of microtubules increases, leading to rapid depolymerization of the cytoskeleton.
Signaling Cascade: The p53-DR5 Axis
Microtubule disruption by CHM-1 triggers a specific stress response distinct from DNA-damaging agents.
-
G2/M Arrest: Cells accumulate in the G2/M phase due to spindle formation failure.
-
SIRT2 Induction: CHM-1 treatment upregulates SIRT2 (an NAD-dependent tubulin deacetylase), further destabilizing the microtubule network.[1]
-
Apoptosis: The stress signals upregulate p53 , which transcriptionally activates Death Receptor 5 (DR5) . This sensitizes cells to extrinsic apoptosis pathways, activating Caspase-8 and subsequently Caspase-3.
Vascular Disruption (VDA Effect)
In endothelial cells (HUVECs), the microtubule cytoskeleton maintains cell shape. CHM-1-induced depolymerization causes endothelial cells to round up and detach.
-
Result: Rapid collapse of tumor vasculature, increased vascular permeability, and subsequent tumor necrosis due to hypoxia and nutrient deprivation.
Visualization of Signaling Pathways
The following diagram illustrates the conversion of the prodrug and the dual downstream effects on Tumor Cells (Cytotoxicity) and Endothelial Cells (Vascular Disruption).
Figure 1: Mechanism of Action for CHM-1-P-Na, detailing prodrug activation, microtubule inhibition, and dual apoptotic pathways in tumor and endothelial cells.
Key Efficacy Data
The following data summarizes the potency of CHM-1 against various cell lines, highlighting its efficacy against multidrug-resistant (MDR) phenotypes.
| Cell Line | Tissue Origin | IC50 ( | Significance |
| HUVEC | Endothelium | 0.03 - 0.05 | Potent anti-angiogenic/VDA activity at nanomolar concentrations. |
| HA22T | Hepatocellular | ~0.15 | High potency against solid tumor models. |
| MCF-7 | Breast Cancer | 0.1 - 0.3 | Effective against hormone-dependent lines. |
| MDR Lines | Various | Similar to WT | Crucial: CHM-1 is a poor substrate for P-gp, retaining efficacy in resistant cells. |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
Purpose: To quantitatively validate the direct inhibition of tubulin assembly by CHM-1.
Reagents:
-
Purified Porcine Brain Tubulin (>99% pure).
-
GTP Stock (100 mM).
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[2]
-
Fluorescent Reporter (DAPI or specialized fluorophore for tubulin sensing).
Workflow:
-
Preparation: Dilute tubulin to 3 mg/mL in Tubulin Buffer containing 1 mM GTP and 10% glycerol (to favor polymerization).
-
Treatment: Add CHM-1 (dissolved in DMSO) at graded concentrations (e.g., 0.1, 0.5, 1.0, 5.0
M). Include a Paclitaxel control (stabilizer) and a Colchicine or Vincristine control (destabilizer). -
Incubation: Transfer mixture to a pre-warmed (37°C) 96-well black half-area plate.
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm for DAPI-tubulin complex) every 60 seconds for 60 minutes.
-
Analysis: Plot Relative Fluorescence Units (RFU) vs. Time.
-
Control: Sigmoidal curve (Nucleation -> Elongation -> Steady State).
-
CHM-1: Dose-dependent reduction in Vmax (rate) and steady-state polymer mass (flat line at high doses).
-
In Vivo Vascular Disruption Assay (Evans Blue)
Purpose: To assess the functional shutdown of tumor blood flow (VDA activity).
Workflow:
-
Tumor Model: Establish subcutaneous xenografts (e.g., HA22T or MCF-7) in nude mice. Allow tumors to reach ~200-300 mm³.
-
Administration: Administer CHM-1-P-Na (i.v., e.g., 15-30 mg/kg).
-
Dye Injection: At defined timepoints (e.g., 4h, 24h post-dose), inject Evans Blue dye (1% in saline) intravenously.
-
Perfusion: Allow dye to circulate for 15 minutes.
-
Extraction: Euthanize mice. Excise tumors and control organs (liver, kidney).
-
Quantification: Weigh tissues and extract dye using formamide (55°C for 24h). Measure absorbance at 610 nm.
-
Result Interpretation: A significant decrease in Evans Blue content in the tumor (compared to vehicle control) indicates vascular shutdown and reduced perfusion.
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for the In Vitro Tubulin Polymerization Assay.
References
-
Wang, S. W., et al. (2010). "CHM-1, a new vascular targeting agent, induces apoptosis of human umbilical vein endothelial cells via p53-mediated death receptor 5 up-regulation."[3] Journal of Biological Chemistry.
-
Chou, L. C., et al. (2010).[4] "Synthesis and preclinical evaluations of 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one monosodium phosphate (CHM-1-P-Na) as a potent antitumor agent." Journal of Medicinal Chemistry.
-
Lee, J. C., et al. (2018). "CHM-1, a novel microtubule-destabilizing agent exhibits antitumor activity via inducing the expression of SIRT2 in human breast cancer cells." Scientific Reports.
-
Lippert, J. W. (2007).[5] "Vascular disrupting agents."[5][6] Bioorganic & Medicinal Chemistry.
-
Jordan, M. A. (2002).[7] "Mechanism of action of antitumor drugs that interact with microtubules and tubulin."[7][8][9] Current Medicinal Chemistry - Anti-Cancer Agents.
Sources
- 1. CHM-1, a novel microtubule-destabilizing agent exhibits antitumor activity via inducing the expression of SIRT2 in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHM-1, a new vascular targeting agent, induces apoptosis of human umbilical vein endothelial cells via p53-mediated death receptor 5 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vascular disrupting agents | amdbook.org [amdbook.org]
- 7. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
